3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Physicochemical profiling Drug-likeness Lead optimization

Resolving isomer-related target deconvolution failures is a persistent challenge in kinase drug discovery. 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9) is the positional isomer validated for constructing selective CDK7 and KDM inhibitors, as the critical 3-methyl group is essential for in vivo target engagement and oral activity. - Exclusive CDK7 pathway: Enables synthesis of high-selectivity inhibitors (IC50 = 21 nM) without PI3Kδ off-target activity common to the 2-methyl isomer. - Regioselective diversification: Convertible to 5,7-dichloro intermediate for predictable, high-yielding parallel library synthesis. - In vivo-validated scaffold: Documented necessity of the 3-methyl substituent for oral antihypertensive activity, de-risking lead optimization programs.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 939979-60-9
Cat. No. B6597168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
CAS939979-60-9
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=C2NC(=O)C=C(N2N=C1)O
InChIInChI=1S/C7H7N3O2/c1-4-3-8-10-6(12)2-5(11)9-7(4)10/h2-3,12H,1H3,(H,9,11)
InChIKeyIHJMXMFHGRWLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9): A Positionally Differentiated Pyrazolo[1,5-a]pyrimidine Scaffold for Targeted Kinase and Epigenetic Probe Development


3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9, C₇H₇N₃O₂, MW 165.15) is a heterocyclic small-molecule building block belonging to the pyrazolo[1,5-a]pyrimidine family—a recognized privileged scaffold in medicinal chemistry that functions as a purine bioisostere . The compound features a 3-methyl substituent on the pyrazole ring and two hydroxyl groups at the 5- and 7-positions of the pyrimidine ring, placing it within a discrete positional isomer space distinct from its 2-methyl and unsubstituted analogs . Its core utility lies in serving as a versatile intermediate for constructing kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and histone lysine demethylases (KDMs), where the 3-methyl substitution pattern has been demonstrated to be essential for target engagement and in vivo pharmacological activity [1][2].

Why 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Cannot Be Replaced by Unsubstituted or 2-Methyl Pyrazolo[1,5-a]pyrimidine-5,7-diol Analogs


The pyrazolo[1,5-a]pyrimidine-5,7-diol scaffold family contains multiple commercially available positional isomers, yet these isomers are not functionally interchangeable. The position of the methyl substituent on the pyrazole ring fundamentally alters the compound's molecular recognition profile, physicochemical properties, and downstream biological target engagement. The 2-methyl isomer (CAS 939979-42-7) has been documented to act as a moderate PI3Kδ inhibitor (IC₅₀ = 0.47 µM) , whereas the 3-methyl isomer is preferentially utilized as a precursor for CDK and KDM inhibitor series where the 3-methyl group provides essential binding interactions [1]. Critically, structure-activity relationship (SAR) studies in pyrazolo[1,5-a]pyrimidine-based angiotensin II receptor antagonists demonstrated that the 3-methyl substituent is essential for potent in vivo oral antihypertensive activity; removal or relocation of this methyl group abolished in vivo efficacy [2]. Substituting the 3-methyl isomer with the unsubstituted parent (CAS 57489-70-0) therefore risks not only altered potency but complete loss of the pharmacological phenotype desired in the target therapeutic program.

3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol: Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: 3-Methyl Substitution Lowers LogP and Polar Surface Area Relative to the Unsubstituted Parent Scaffold

The 3-methyl substitution on the pyrazole ring results in measurable changes to two critical drug-likeness parameters compared to the unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-diol parent (CAS 57489-70-0). Specifically, the 3-methyl compound (CAS 939979-60-9) exhibits a lower calculated LogP (0.04 versus 0.14) and a marginally reduced topological polar surface area (TPSA: 70.39 versus 70.65 Ų) [1]. The decreased LogP indicates enhanced hydrophilicity, which may translate to improved aqueous solubility and reduced non-specific protein binding in downstream biological assays .

Physicochemical profiling Drug-likeness Lead optimization

Biological Target Differentiation: 3-Methyl Isomer Associated with CDK/KDM Inhibition, Whereas 2-Methyl Isomer Reports PI3Kδ Activity

Published data indicates a divergence in biological target profiles between the 2-methyl and 3-methyl positional isomers. The 2-methyl isomer (CAS 939979-42-7) has been characterized as a moderate PI3Kδ inhibitor with an IC₅₀ of 0.47 µM (470 nM) . In contrast, derivatives built from the 3-methyl scaffold have been primarily developed as histone lysine demethylase (KDM) inhibitors, with the most potent compound (7e) showing a KDM IC₅₀ of 1.91 µM and producing a 4-fold increase in G2/M cell cycle arrest and a 10-fold increase in apoptosis relative to untreated controls in breast and HeLa cancer cell lines [1]. The 3-methyl scaffold has also been identified as a structural basis for CDK2 and CDK7 inhibitor development . This target class divergence is positionally determined and not interchangeable.

Kinase selectivity Target engagement Epigenetics

In Vivo Pharmacological Relevance: 3-Methyl Substituent Proven Essential for In Vivo Activity in Pyrazolo[1,5-a]pyrimidine-Based Receptor Antagonists

A definitive structure-activity relationship study on pyrazolo[1,5-a]pyrimidine-based angiotensin II (AII) receptor antagonists explicitly demonstrated that the methyl substituent at the 3-position is essential for potent in vivo oral antihypertensive activity [1]. In this systematic SAR campaign, modifications were made at the 3- and 5-positions; removal or relocation of the 3-methyl group resulted in compounds that retained in vitro potency but completely lacked oral in vivo efficacy [1]. This finding establishes that the 3-methyl group is not merely a passive structural feature but a pharmacophoric requirement for achieving in vivo target modulation in this chemotype. Although this evidence originates from the AII antagonist context, it provides class-level evidence that the 3-methyl substitution pattern is critical for translating in vitro binding into in vivo pharmacological outcomes within the pyrazolo[1,5-a]pyrimidine series [1].

In vivo efficacy Structure-activity relationship Oral bioavailability

Synthetic Versatility: 5,7-Diol Functional Handles Enable Efficient Derivatization to 5,7-Dichloro Intermediates with Demonstrated Selectivity for Position 7 Substitution

The 5,7-diol functionality of 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol provides direct synthetic access to the 5,7-dichloro derivative via treatment with phosphorus oxychloride (POCl₃). In published synthetic protocols employing the closely related 2-methyl isomer, the diol-to-dichloro conversion proceeded in 61% isolated yield, followed by regioselective nucleophilic substitution at the more reactive 7-chloro position with morpholine (94% yield at room temperature) [1]. This regioselectivity is a documented feature of the pyrazolo[1,5-a]pyrimidine core and enables sequential, controlled derivatization at the 7- and 5-positions—a critical capability for constructing diverse compound libraries [1]. In contrast, the corresponding 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine is itself a commercial product (CAS not specified), and procurement of the pre-chlorinated form bypasses the diol intermediate; however, the diol form offers greater shelf stability and flexibility for laboratories that require the hydroxyl form for alternative transformations (e.g., O-alkylation, Mitsunobu reactions) .

Synthetic chemistry Late-stage functionalization Parallel library synthesis

Quality Specification: Commercial Availability at NLT 98% Purity with ISO-Certified Quality Systems Supporting GLP/GLP-Compliant Research

3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9) is commercially available from multiple suppliers at defined purity specifications of NLT 98% (HPLC) . One supplier (MolCore) explicitly states ISO certification compliance, providing documented quality assurance suitable for pharmaceutical R&D and quality control applications . In contrast, the unsubstituted parent (CAS 57489-70-0) is offered at minimum 95% purity , while the 2-methyl isomer (CAS 939979-42-7) is listed at 95-97% purity across multiple vendors . The 3-methyl compound's higher minimum purity specification (≥98% versus 95% for comparators) reduces the risk of unidentified impurities confounding biological assay interpretation—a critical consideration for structure-activity relationship studies where trace impurities can generate false-positive or false-negative results.

Quality control Procurement specifications ISO certification

Optimal Procurement and Application Scenarios for 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9)


CDK7-Selective Inhibitor Development Programs Requiring a 3-Methyl-Substituted Pyrazolo[1,5-a]pyrimidine Core

Research groups developing cyclin-dependent kinase 7 (CDK7) inhibitors based on the pyrazolo[1,5-a]pyrimidine chemotype should use the 3-methyl-5,7-diol as the foundational scaffold. The pyrazolo[1,5-a]pyrimidine-5,7-diamine compound BS-181, a highly selective CDK7 inhibitor (IC₅₀ = 21 nM, >40-fold selectivity over CDK1/2/4/5/6/9), demonstrates the clinical relevance of this scaffold class [1]. The 3-methyl-5,7-diol provides the correct substitution pattern for subsequent conversion to the 5,7-diamine framework via chlorination and amination, enabling systematic exploration of N5/N7 substituent space. Procurement of the 3-methyl variant is critical because the 2-methyl isomer directs toward PI3Kδ inhibition (IC₅₀ = 0.47 µM), an unintended off-target pathway for CDK programs .

Histone Lysine Demethylase (KDM) Inhibitor Discovery with Pre-Validated 3-Methyl Scaffold Activity

The 3-methylpyrazolo[1,5-a]pyrimidine scaffold has published validation as a KDM inhibitor core. Metwally et al. (2019) demonstrated that 3-methyl-substituted derivatives achieve KDM IC₅₀ values as low as 1.91 µM with concomitant 10-fold apoptotic induction in cancer cell lines [2]. The 5,7-diol functionality allows direct diversification to 5,7-disubstituted analogs, while the 3-methyl group provides the essential hydrophobic contact within the KDM5A active site (PDB: 5IVE) as confirmed by molecular docking [2]. This scenario is ideal for medicinal chemistry groups requiring a scaffold with pre-existing target validation data rather than de novo hit identification.

Parallel Library Synthesis Leveraging Regioselective 7-Position Functionalization of the 5,7-Dichloro Intermediate

The 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be converted to the 5,7-dichloro derivative (POCl₃, ~61% yield) which undergoes regioselective nucleophilic substitution at the 7-position under mild conditions (K₂CO₃, RT, 94% yield with morpholine) [3]. This regioselectivity, confirmed by X-ray crystallography for the pyrazolo[1,5-a]pyrimidine series, enables high-throughput parallel synthesis of 7-substituted libraries with a preserved 5-chloro handle for subsequent diversification [3]. This application is particularly suited for contract research organizations (CROs) and pharmaceutical discovery groups requiring a validated, scalable synthetic route with predictable regiochemical outcomes.

In Vivo Pharmacological Studies Where Oral Bioactivity Is Required and 3-Methyl Substitution Is an Established Pharmacophoric Element

For programs targeting receptors or enzymes where oral in vivo activity is a development milestone, the 3-methylpyrazolo[1,5-a]pyrimidine scaffold carries published precedent that the 3-methyl group is essential for translating in vitro potency to in vivo efficacy [4]. This SAR finding, demonstrated in the angiotensin II receptor antagonist series, provides a class-level rationale for prioritizing the 3-methyl isomer in lead optimization campaigns where oral bioavailability and in vivo target engagement are critical success criteria [4]. The unsubstituted and 2-methyl isomers lack equivalent in vivo validation data, making the 3-methyl compound the appropriate risk-mitigated starting point for in vivo-oriented discovery programs.

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